molecular formula C5H8ClFN2O2S B2558040 (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride CAS No. 2344678-05-1

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

Cat. No. B2558040
CAS RN: 2344678-05-1
M. Wt: 214.64
InChI Key: LOHFOTPLJCZXGB-UHFFFAOYSA-N
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Description

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is a chemical compound with the molecular formula C5H7FN2O2S . It is a derivative of methanesulfonyl fluoride .


Molecular Structure Analysis

The InChI code for “(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is 1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” has a molecular weight of 214.65 . It is a powder at room temperature . The melting point is between 151-153 degrees Celsius .

Scientific Research Applications

Enzyme Inhibition Studies

Methanesulfonyl fluoride is known for its role as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is crucial for understanding the enzyme's inhibition mechanisms, where substituted ammonium ions can significantly affect the rate of reaction. For instance, the presence of tetraethylammonium ion can increase the reaction rate by more than 30 times, offering insights into enzyme behavior and inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Impact on Enzymatic Reactions

Research on methanesulfonates, including methanesulfonyl fluoride, with acetylcholinesterase, demonstrates the compound's ability to form an inactive methanesulfonyl-enzyme derivative. This process is influenced by fluoride, which inhibits sulfonylation without affecting desulfonylation. Such studies reveal fluoride's potential to modulate enzyme activity, suggesting applications in biochemical research and potential therapeutic interventions (Greenspan & Wilson, 1970).

Synthesis of Fluoroalkyl Compounds

The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers. This reaction highlights the compound's utility in creating structurally diverse molecules, offering pathways for developing novel materials and chemicals with unique properties (Haufe et al., 1988).

Anti-Acetylcholinesterase Activity

Some derivatives of methanesulfonates exhibit anti-acetylcholinesterase activity, highlighting their potential in developing insecticidal and possibly therapeutic agents. This research underscores the versatility of methanesulfonyl fluoride derivatives in creating bioactive molecules (Holan, Virgona, & Watson, 1997).

Polymerization Processes

The polymerization of N-(methanesulfonyl)azetidine via ring-opening at high temperatures to form polymers with sulfonyl groups incorporated into the polymer backbone presents novel approaches to material science. This process demonstrates the compound's potential in synthesizing new polymeric materials with specific functional properties (Reisman et al., 2020).

Safety and Hazards

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHFOTPLJCZXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

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